BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Molecular Structure of
2,3-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3-Dibromoanisole

Cat. No.: B1589865

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,3-
dibromoanisole (CAS No. 95970-22-2), a key aromatic intermediate in synthetic chemistry.
The document delineates its physicochemical properties, details a robust synthetic protocol,
and offers an in-depth structural elucidation using a multi-technique approach encompassing
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The guide emphasizes the causal relationships between experimental
choices and outcomes, providing a trustworthy, self-validating framework for its synthesis and
characterization. This document is intended to serve as an authoritative resource for scientists
leveraging this molecule in fine chemical synthesis and drug discovery.

Introduction

2,3-Dibromoanisole, systematically named 1,2-dibromo-3-methoxybenzene, is a disubstituted
aromatic ether. Its structure, featuring a methoxy group and vicinal bromine atoms on a
benzene ring, imparts a unique combination of steric and electronic properties. The methoxy
group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while
the bulky bromine atoms introduce significant steric hindrance and serve as versatile synthetic
handles for cross-coupling reactions. This makes 2,3-dibromoanisole a valuable building
block in the synthesis of complex organic molecules, including pharmaceuticals and
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agrochemicals. Understanding its precise molecular structure is paramount for predicting its
reactivity and designing efficient synthetic pathways.

Physicochemical and Safety Data

A summary of the key computed and experimental properties of 2,3-dibromoanisole is
presented below.[1]

Property Value Source

IUPAC Name 1.2-dlbromo-3- Computed by LexiChem([1]
methoxybenzene

CAS Number 95970-22-2 CAS Common Chemistry[1]

Molecular Formula C7HeBr20 PubChem[1]

Molecular Weight 265.93 g/mol PubChem[1]

Monoisotopic Mass 263.87854 Da Computed by PubChem[1]

Appearance White to off-white solid Generic Data

Topological Polar Surface Area 9.2 A2 Computed by Cactvs[1]

XLogP3 3.6 Computed by XLogP3[1]

Safety Profile: 2,3-Dibromoanisole is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory
precautions, including the use of personal protective equipment (PPE) such as gloves, safety
glasses, and a lab coat, are required when handling this compound.[2][3] Work should be
performed in a well-ventilated fume hood.[4]

Synthesis and Mechanistic Considerations

The synthesis of dibromoanisoles is typically achieved through the electrophilic bromination of
anisole. The methoxy group's directing effect leads to initial bromination at the para position,
followed by substitution at one of the ortho positions. Achieving the 2,3-dibromo isomer
requires specific strategies to overcome the thermodynamic preference for 2,4- and 2,6-
disubstitution.
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A common approach involves the direct bromination of anisole using elemental bromine (Brz),
often with a Lewis acid catalyst like iron(l1l) bromide (FeBrs).[5] Controlling the reaction
stoichiometry and temperature is critical to favor dibromination over mono- or tri-bromination.
The reaction of monobromoanisoles to 2,4-dibromoanisole can take from 30 minutes to two

days to complete.[6] Alternative, safer brominating agents like N-bromosuccinimide (NBS) can
also be employed.[5]

A generalized workflow for the synthesis and purification is depicted below.
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Caption: Generalized workflow for the synthesis and purification of 2,3-Dibromoanisole.
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Experimental Protocol: Synthesis of Dibromoanisoles

This protocol is illustrative for the synthesis of dibromoanisoles and requires optimization for
specific isomers.

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and a reflux condenser connected to a gas trap, dissolve anisole (1 eq.) in a
suitable solvent (e.g., dichloromethane).

o Catalyst Addition: Add a catalytic amount of iron(lll) bromide (FeBrs).

o Bromination: Cool the mixture in an ice bath. Slowly add a solution of elemental bromine (2.1
eg.) in the same solvent via the dropping funnel over 1-2 hours. Causality: Slow addition at
low temperature is crucial to control the exothermic reaction and minimize the formation of
undesired by-products like 2,4,6-tribromoanisole.

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
until the starting material is consumed.

o Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium
thiosulfate (Na2S203) to consume excess bromine.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3x). Combine the organic layers.

e Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous
magnesium sulfate (MgSOa).[7]

« Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude
residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate
gradient to isolate the 2,3-dibromoanisole isomer.

o Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and
MS analysis.

Molecular Structure Elucidation
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The definitive structure of 2,3-dibromoanisole is established through the combined
interpretation of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR Spectroscopy: The proton NMR spectrum of 2,3-dibromoanisole is expected to show
three distinct signals in the aromatic region (typically 6.5-8.0 ppm) and one signal in the
aliphatic region for the methoxy group (~3.9 ppm).

o Methoxy Protons (OCHs): A singlet integrating to 3 protons.

o Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet or as
distinct doublets and triplets, depending on the coupling constants. The proton at C4 will be a
triplet (or doublet of doublets), coupled to the protons at C5 and C6. The protons at C5 and
C6 will likely be doublets of doublets.

13C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals
corresponding to each carbon atom in the molecule.

o Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached
to the electronegative bromine atoms (C2, C3) and the oxygen atom (C1) will be shifted
downfield.

e Methoxy Carbon: One signal around 55-60 ppm.
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Assignment 1H NMR (Predicted) 13C NMR (Predicted)
OCHs ~3.9 ppm (s, 3H) ~56 ppm

C1-OCHs - ~155 ppm

C2-Br - ~115 ppm

C3-Br - ~120 ppm

C4-H ~7.2 ppm () ~128 ppm

C5-H ~6.9 ppm (dd) ~124 ppm

C6-H ~7.5 ppm (dd) ~130 ppm

Note: The predicted chemical shifts are estimates. Actual experimental values may vary based
on solvent and other conditions.

13C NMR Signals:

- OCHs
- 6 distinct Ar-C

'H NMR Signals:

- OCHs (s, 3H)
- Ar-H (m, 3H)

Click to download full resolution via product page

Caption: Correlation of the molecular structure with expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR
spectrum of 2,3-dibromoanisole will exhibit characteristic absorption bands.
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C-H stretching (aromatic): Peaks just above 3000 cm~1

C-H stretching (aliphatic, -OCHs): Peaks just below 3000 cm~1 (around 2850-2960 cm~1)

C=C stretching (aromatic ring): Peaks in the 1450-1600 cm~1 region

C-O stretching (aryl ether): A strong, characteristic peak around 1250 cm~!

C-Br stretching: Peaks in the fingerprint region, typically between 500-650 cm—1

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the molecule. For 2,3-dibromoanisole, the mass spectrum will show a characteristic
isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes,
79Br and 81Br, in an approximate 1:1 ratio.

e Molecular lon Peak (M*): A cluster of peaks will be observed corresponding to the molecular
ion. The pattern will be approximately 1:2:1 for the M+, [M+2]*, and [M+4]* ions, respectively.
For C7HeBr20, these would appear around m/z 264, 266, and 268.[1]

e Fragmentation: Common fragmentation patterns would include the loss of the methyl group
(-CHs) or the entire methoxy group (-OCHs).

Reactivity and Applications in Drug Development

The molecular structure of 2,3-dibromoanisole is directly linked to its utility in organic
synthesis.

e Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for various
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The
differential reactivity of the bromine at C2 (more sterically hindered) versus C3 can
sometimes be exploited for regioselective functionalization.

« Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic
reagents through metal-halogen exchange, which can then be used to form new carbon-
carbon or carbon-heteroatom bonds.
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» Nucleophilic Aromatic Substitution (SNAAr): While generally unreactive towards SNAAr, the
presence of strong electron-withdrawing groups elsewhere on the ring (not present here)
could activate the C-Br bonds.

In drug discovery, substituted anisoles and bromoaromatics are common scaffolds. 2,3-
Dibromoanisole serves as a versatile starting material to build more complex, poly-substituted
aromatic cores, which are frequently found in biologically active compounds. Its utility lies in its
ability to introduce substituents at specific positions, allowing for the systematic exploration of
structure-activity relationships (SAR) in medicinal chemistry programs.

Conclusion

This guide has provided a detailed examination of the molecular structure of 2,3-
dibromoanisole. Through a combination of synthesis, mechanistic reasoning, and multi-
faceted spectroscopic analysis, its structure is unambiguously confirmed. The interplay
between the methoxy group and the vicinal bromine atoms defines its physicochemical
properties and its reactivity, establishing it as a valuable and versatile intermediate for
researchers in synthetic chemistry and drug development. The protocols and data presented
herein serve as a reliable, self-validating resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of 2,3-
Dibromoanisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589865#molecular-structure-of-2-3-dibromoanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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